3h-Imidazo[4,5-c]pyridine 5-oxide
Overview
Description
3H-Imidazo[4,5-c]pyridine 5-oxide is a heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound features an imidazo[4,5-c]pyridine core structure with an oxygen atom attached to the nitrogen at the 5-position, forming an oxide. It is a derivative of imidazopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridine 5-oxide can be achieved through various methods. One common approach involves the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent . This method is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids .
Another method involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This approach is efficient and produces the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing groups, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine 5-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which is involved in the regulation of gene expression . By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
3H-Imidazo[4,5-c]pyridine 5-oxide is part of the imidazopyridine family, which includes several similar compounds with diverse biological activities. Some of these compounds include:
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity and use in the development of sedative and anxiolytic drugs.
Imidazo[1,5-a]pyridine: Used in the development of proton pump inhibitors and other therapeutic agents.
Imidazo[1,2-a]pyridine: Investigated for its potential anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the presence of the oxide group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-hydroxyimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRTAHLSKIFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C2C1=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464283 | |
Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91184-02-0 | |
Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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